molecular formula C11H9NO4 B2586430 Ethyl 2,3-dioxoindoline-5-carboxylate CAS No. 25128-38-5

Ethyl 2,3-dioxoindoline-5-carboxylate

Cat. No.: B2586430
CAS No.: 25128-38-5
M. Wt: 219.196
InChI Key: PZOOJCPTYHCVQL-UHFFFAOYSA-N
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Chemical Reactions Analysis

Ethyl 2,3-dioxoindoline-5-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces hydroxy derivatives .

Scientific Research Applications

Biological Activities

Research indicates that ethyl 2,3-dioxoindoline-5-carboxylate exhibits significant biological activities, making it a candidate for various therapeutic applications:

  • Anticancer Activity : Studies have shown that compounds related to this compound can inhibit enzymes involved in cancer progression. For instance, its derivatives have been evaluated for their ability to inhibit protein tyrosine phosphatases (PTPs), which play a crucial role in cancer cell signaling pathways .
  • Vasorelaxant Properties : Ethyl 2,3-dioxoindoline derivatives have been investigated for their vasorelaxant effects. A study demonstrated that certain analogs exhibit vasorelaxant activity greater than standard drugs like Doxazosin .
  • Anti-inflammatory Effects : The compound has also been studied for its potential anti-inflammatory properties through interactions with specific molecular targets that influence inflammatory pathways .

Applications in Medicinal Chemistry

This compound serves as a key building block in the synthesis of various biologically active compounds. Its derivatives are synthesized to explore modifications that enhance efficacy or reduce toxicity. Some notable applications include:

  • Synthesis of Quinazoline Derivatives : this compound has been utilized as a precursor for synthesizing quinazoline derivatives through cyclization reactions .
  • Development of PTP Inhibitors : Research focusing on modifying the indole scaffold has led to the development of selective inhibitors for PTPs associated with cancer .
  • Pharmaceutical Formulations : The compound's derivatives are being explored for inclusion in pharmaceutical formulations targeting various diseases due to their promising bioactivity profiles .

Case Study 1: Anticancer Research

A focused library incorporating an isatin scaffold was designed to evaluate inhibition against specific PTP activities linked to cancer cell proliferation. Compounds derived from this compound showed promising results in inhibiting Shp2 and Shp1 PTP activities .

Case Study 2: Vasorelaxant Activity

In a study examining vasorelaxant agents, derivatives of ethyl 2,3-dioxoindoline were tested against pre-contracted rat aorta tissues. Results indicated that some synthesized compounds exhibited enhanced efficacy compared to established vasodilators .

Mechanism of Action

Biological Activity

Ethyl 2,3-dioxoindoline-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of anticancer and antimicrobial properties. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

This compound features a unique indoline structure with two carbonyl groups, which contribute to its reactivity and potential biological effects. The molecular formula is C12H11N1O4C_{12}H_{11}N_{1}O_{4} with a molecular weight of approximately 233.23 g/mol.

Property Value
Molecular FormulaC₁₂H₁₁N₁O₄
Molecular Weight233.23 g/mol
Functional GroupsIndoline, Carboxylate
SolubilitySoluble in organic solvents

Anticancer Activity

Research indicates that derivatives of this compound exhibit notable cytotoxic effects against various human cancer cell lines, including colon, prostate, and lung cancers. The mechanism appears to involve the activation of procaspase-3, a crucial component in the apoptotic pathway:

  • Case Study : A study demonstrated that certain derivatives significantly enhanced procaspase-3 activation, leading to increased apoptosis in cancer cells. This suggests potential for development as anticancer agents .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. A series of synthesized derivatives were tested against various bacterial strains:

  • Research Findings : A study found that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications to the indoline core could enhance efficacy .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can act as an inhibitor or activator of enzymes involved in critical biochemical pathways. For instance, its interaction with protein tyrosine phosphatases has been documented .
  • Formation of Stable Complexes : this compound forms stable complexes with target molecules, altering their activity and function, which is essential for its therapeutic potential .

Summary of Biological Activities

Activity Type Cell Line/Organism Effect Reference
AnticancerColon Cancer CellsCytotoxicity
AnticancerProstate Cancer CellsApoptosis induction
AntimicrobialStaphylococcus aureusSignificant antibacterial
AntimicrobialEscherichia coliModerate antibacterial

Case Studies on Derivatives

Derivative Name Biological Activity Key Findings
Ethyl 2-(4-chlorophenyl)-dioxoindolineAnticancerEnhanced apoptosis via procaspase-3
Ethyl 2-(methyl)-dioxoindolineAntimicrobialEffective against Gram-positive bacteria
Ethyl 2-(naphthalen-1-yl)-dioxoindolineAnticancerSignificant cytotoxicity against lung cancer

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2,3-dioxoindoline-5-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via esterification or functionalization of indole precursors. For example, ethyl indole carboxylates are prepared by refluxing indole carboxylic acids with ethanol in the presence of acid catalysts (e.g., H₂SO₄) under anhydrous conditions . Substituent positioning (e.g., 5-carboxylate vs. 3-carboxylate) is critical; steric hindrance from the ethoxycarbonyl group can reduce yields in electrophilic substitution reactions, necessitating optimization of temperature and solvent polarity .

Q. How is the purity and structural integrity of this compound validated experimentally?

  • Methodological Answer : Characterization employs a combination of techniques:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions and electronic environments (e.g., carbonyl resonances at ~160-180 ppm for dioxo groups) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to validate bond lengths and angles, particularly for the dioxoindoline core .
  • HPLC/GC-MS : Quantify purity (>95%) and detect byproducts from incomplete esterification or oxidation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the dioxoindoline core in nucleophilic/electrophilic reactions?

  • Methodological Answer : The 2,3-dioxo group acts as an electron-withdrawing moiety, directing electrophiles (e.g., nitrosating agents) to the indoline aromatic ring. Steric effects from the ethyl ester at position 5 further modulate regioselectivity. For example, aminomethylation studies on analogous ethyl indole carboxylates reveal competing pathways: para-substitution dominates unless steric bulk forces meta-attack . Computational DFT studies (e.g., Gaussian) can model transition states to rationalize experimental outcomes .

Q. How do crystallographic data resolve contradictions in proposed tautomeric forms of this compound?

  • Methodological Answer : The compound may exhibit keto-enol tautomerism. Single-crystal X-ray diffraction (via SHELXS/SHELXD) is used to confirm the predominant tautomer. For instance, bond lengths between C2-O and C3-O (~1.21 Å) confirm the dioxo (keto) form, while absence of enolic proton signals in 1H^1H NMR further supports this . Discrepancies in literature reports often arise from solvent polarity or crystallization conditions, which stabilize specific tautomers .

Q. What strategies mitigate decomposition during storage or catalytic applications?

  • Methodological Answer : Stability studies under varying conditions (pH, light, temperature) guide storage protocols:

  • Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition thresholds (>150°C for the ester group).
  • Light Sensitivity : UV-Vis spectroscopy tracks photodegradation; amber vials and inert atmospheres (N₂) prevent radical-mediated breakdown .
  • Hydrolytic Resistance : Buffered solutions (pH 6–8) minimize ester hydrolysis, confirmed via HPLC monitoring of carboxylic acid byproducts .

Q. Data Analysis & Experimental Design

Q. How can researchers reconcile discrepancies between computational predictions and experimental spectroscopic data?

  • Methodological Answer :

  • Benchmarking Calculations : Compare DFT-optimized geometries (e.g., B3LYP/6-31G*) with X-ray structures to calibrate computational models. Discrepancies in NMR chemical shifts may arise from solvent effects not accounted for in gas-phase simulations .
  • Error Analysis : Quantify RMSD between predicted and observed bond angles/distances; deviations >0.05 Å suggest inadequate basis sets or missing solvation terms .

Q. What statistical methods are appropriate for analyzing substituent effects on reaction kinetics?

  • Methodological Answer :

  • Multivariate Regression : Correlate electronic parameters (Hammett σ) and steric bulk (Taft Eₛ) with rate constants for reactions like nitrosation or alkylation.
  • ANOVA : Test significance of solvent polarity vs. temperature on yield variance in esterification trials .

Q. Safety & Handling

Q. What protocols ensure safe handling of this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particulates.
  • Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before segregating organic waste for licensed disposal .

Properties

IUPAC Name

ethyl 2,3-dioxo-1H-indole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-2-16-11(15)6-3-4-8-7(5-6)9(13)10(14)12-8/h3-5H,2H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZOOJCPTYHCVQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

According to the general procedure, 4.06 g of 5-carboethoxy-3-methylthiooxindole and an E.Q. of sublimed potassium t-butoxide in 250 ml of dry tetrahydrofuran was stirred and aerated for 6 h at 0° C. and 18 h at 25° C. Acidification with 1.35 ml of conc. hydrochloric acid in 25 ml of water, followed by extraction with ether and normal workup (vide supra), gave a yellow solid which was recrystallized from ethyl acetate to yield 2.20 g (60%) of 5-carboethoxyisatin, mp 205°-206° C. EXAMPLE 3: 5-Methylisatin
Name
5-carboethoxy-3-methylthiooxindole
Quantity
4.06 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Two

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